Salicylaldehyde
Overview
Description
Mechanism of Action
Target of Action
Salicylaldehyde, also known as 2-Hydroxybenzaldehyde, is an organic compound that interacts with various targets. It has been found to have a significant impact on plant seeds, preventing their germination and growth . Furthermore, it has been suggested that this compound forms a covalent bond with a target protein of interest (POI), increasing the drug potency and inducing long-lasting pharmacological effects . It also acts as a chelating agent for heavy metal ions such as Copper (II) ions .
Mode of Action
This compound’s mode of action is multifaceted. It is known to engage protein lysine residues in remarkably stable imine bonds, augmenting the compound’s affinity and selectivity for their biological targets . It also exhibits both pre- and post-emergent herbicidal, fumigant activity . Furthermore, it is converted to chelating ligands by condensation with amines .
Biochemical Pathways
This compound is involved in various biochemical pathways. It is a precursor to coumarin and a variety of chelating agents . In plants, this compound biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . Additionally, it is metabolized by NAD±dependent this compound dehydrogenase (SALDH), which catalyzes the oxidation of this compound to salicylate .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, it is known that salicylates, a group of nonsteroidal anti-inflammatory drugs (NSAIDs) which are derivatives of salicylate or metabolized to salicylate, are well absorbed in the gastrointestinal tract . This suggests that this compound may have similar properties.
Result of Action
The result of this compound’s action is diverse. It has been found to have significant anticancer activities in all cell lines tested, particularly two of them exhibited remarkable anticancer activity in nanomolar concentrations on the leukemic cell lines HL-60 and K-562 and the breast cancer MCF-7 cells . Furthermore, it is a precursor to various compounds, including coumarin, catechol, benzofuran, a salicylaldehydimine, and 3-carbethoxycoumarin .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found to be effective in preventing the germination of plant seeds in soil trays covered with plastic tarp at 22 °C . Furthermore, it is a colorless, clear, oily liquid that is somewhat soluble in water and soluble in alcohol, benzene, and ether . This suggests that its action, efficacy, and stability may be influenced by factors such as temperature and solubility.
Biochemical Analysis
Biochemical Properties
Salicylaldehyde plays a significant role in biochemical reactions. It is a precursor to coumarin and a variety of chelating agents . It is synthesized by condensation of phenol with formaldehyde to give hydroxybenzyl alcohol, which is then oxidized to the aldehyde .
Cellular Effects
This compound and its derivatives have shown cytotoxic activity against various cell lines. For instance, this compound isonicotinoyl hydrazone (SIH) has shown marked anti-oxidant and modest cytotoxic activity against neoplastic cells . It has also been found to inhibit nociception associated with the inflammatory response .
Temporal Effects in Laboratory Settings
This compound and its derivatives have shown varying effects over time in laboratory settings. For instance, this compound isonicotinoyl hydrazone (SIH) has poor stability in an aqueous environment due to the rapid hydrolysis of its hydrazone bond .
Dosage Effects in Animal Models
The effects of this compound and its derivatives vary with different dosages in animal models. For instance, the this compound derivative gabapentsal has been evaluated in well-established mouse models of nociceptive pain, inflammatory edema, and pyrexia at doses of 25–100 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from chorismate, which is derived from the shikimate pathway . It is also involved in the synthesis of small ferric-ion-chelating molecules, salicyl-derived siderophores, under iron-limited conditions .
Transport and Distribution
It is known that this compound is a lipophilic compound , which suggests that it may be able to pass through cell membranes and distribute within cells and tissues.
Subcellular Localization
Given its lipophilic nature , it may be able to distribute throughout the cell, including within various subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Salicylaldehyde can be synthesized through several methods:
Reimer-Tiemann Reaction: This method involves heating phenol with chloroform in the presence of sodium hydroxide and potassium hydroxide.
Duff Reaction: This method involves the formylation of phenol using hexamethylenetetramine and an acid catalyst.
Condensation of Phenol with Formaldehyde: This method produces hydroxybenzyl alcohol, which is then oxidized to this compound.
Industrial Production Methods: Industrial production of this compound typically involves the Reimer-Tiemann reaction due to its simplicity and relatively high yield .
Chemical Reactions Analysis
Salicylaldehyde undergoes various chemical reactions, including:
Condensation: It can undergo condensation with acetic anhydride to form coumarin through the Perkin synthesis.
Etherification: this compound can react with chloroacetic acid followed by cyclization to form benzofuran (coumarone).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Condensation: Acetic anhydride is used in the Perkin synthesis.
Etherification: Chloroacetic acid and a base are used for etherification followed by cyclization.
Major Products:
Catechol: Formed through oxidation.
Coumarin: Formed through condensation.
Benzofuran: Formed through etherification and cyclization.
Scientific Research Applications
Salicylaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Hydroxybenzaldehyde
- 4-Hydroxybenzaldehyde
- Salicylic acid
- Benzaldehyde
- Salicylaldoxime
Salicylaldehyde’s unique properties and versatility make it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQUZDBALVYZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Record name | SALICYLALDEHYDE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
29734-89-2 | |
Record name | Benzaldehyde, 2-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID1021792 | |
Record name | Salicylaldehyde | |
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Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; colorless or pale yellow; bitter almond odor. Sinks and mixes slowly in water. (USCG, 1999), Colorless or dark red liquid with a bitter odor of almonds; [Hawley] Colorless or pale yellow liquid; [CAMEO] Colorless or light yellow oily liquid with almond-like odor; [MSDSonline], Liquid, colourless to straw coloured oily liquid with a pungent, bitter, almond-like odour | |
Record name | SALICYLALDEHYDE | |
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Record name | Salicylaldehyde | |
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Record name | 2-Hydroxybenzaldehyde | |
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Record name | Salicyladehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
386 °F at 760 mmHg (USCG, 1999), 197 °C, 196.00 to 197.00 °C. @ 760.00 mm Hg | |
Record name | SALICYLALDEHYDE | |
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Record name | 2-Hydroxybenzaldehyde | |
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Record name | 2-Hydroxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
172 °F (USCG, 1999), ca.78 °C (172 °F) - closed cup | |
Record name | SALICYLALDEHYDE | |
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Record name | 2-Hydroxybenzaldehyde | |
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Solubility |
Solubility in water, 1.7X10+4 mg/L at 86 °C, Slightly soluble in water, Slightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzene, Soluble in most organic solvents and oils, 17 mg/mL at 86 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 2-Hydroxybenzaldehyde | |
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Record name | 2-Hydroxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Salicyladehyde | |
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Density |
1.1674 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.167 g/cu cm at 20 °C/4 °C, 1.159-1.170 | |
Record name | SALICYLALDEHYDE | |
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Record name | 2-Hydroxybenzaldehyde | |
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Record name | Salicyladehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/817/ | |
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Vapor Density |
4.2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1) | |
Record name | SALICYLALDEHYDE | |
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Record name | 2-Hydroxybenzaldehyde | |
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Vapor Pressure |
1.09 mmHg at 90 °F (USCG, 1999), 0.59 [mmHg], 0.593 mm Hg at 25 °C /calculated from experimentally derived coefficients/ | |
Record name | SALICYLALDEHYDE | |
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Record name | Salicylaldehyde | |
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Color/Form |
Liquid, Colorless, oily liquid or dark-red oil, Colorless to straw, oily liquid | |
CAS No. |
90-02-8, 27761-48-4 | |
Record name | SALICYLALDEHYDE | |
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Record name | Salicylaldehyde | |
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Record name | Salicylaldehyde | |
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Record name | Benzaldehyde, 2-hydroxy- | |
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Record name | Salicylaldehyde | |
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Record name | Salicylaldehyde | |
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Record name | SALICYLALDEHYDE | |
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Record name | 2-Hydroxybenzaldehyde | |
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Melting Point |
19.4 °F (USCG, 1999), -7 °C, 0.7 °C | |
Record name | SALICYLALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9040 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Hydroxybenzaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Hydroxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.